Cinnamyl chloride

描述

Overview and Significance in Modern Organic Chemistry

Cinnamyl chloride, with the chemical formula C₉H₉Cl, is an organochlorine compound characterized by a chloride atom attached to a cinnamyl group. guidechem.comnih.gov It is a colorless to light yellow liquid that is insoluble in water but soluble in many organic solvents like alcohol and ether. zhishangchemical.com Its utility in organic synthesis is vast, primarily serving as a versatile building block and reagent. guidechem.com

The significance of this compound in modern organic chemistry stems from its reactive nature. The presence of the allylic chloride makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of the cinnamyl group into a wide array of molecules. guidechem.comontosight.ai This reactivity is harnessed in the synthesis of pharmaceuticals, fragrances, and flavorings. guidechem.com For instance, it is a precursor in the production of various esters and other derivatives used in the perfume industry. guidechem.comwikipedia.org Furthermore, this compound plays a crucial role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic scaffolds. guidechem.com Its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions, highlights its importance in contemporary synthetic strategies. sigmaaldrich.comacs.org

Historical Context of this compound Research and Development

The journey of this compound is intertwined with the broader history of organic synthesis. While early research focused on the synthesis of its parent compound, cinnamic acid, first synthesized via the base-catalyzed condensation of acetyl chloride and benzaldehyde, the development of methods to produce this compound itself has evolved over time. wikipedia.org One of the earliest commercially viable routes to cinnamic acid, a precursor to this compound, was the Perkin reaction. wikipedia.org

Historically, various methods for the synthesis of this compound have been reported. These include the chloromethylation of styrene (B11656) with formaldehyde (B43269) and hydrogen chloride, and the reaction of cinnamyl alcohol with thionyl chloride. google.com The latter method, particularly when carried out under solvent-free conditions, has been highlighted as a more environmentally friendly and efficient industrial process. google.com The evolution of synthetic methodologies reflects a continuous drive towards improved yields, cost-effectiveness, and sustainability. The study of the solvolysis of cinnamoyl chloride, a related compound, has also provided mechanistic insights into the reactivity of such acyl chlorides. orientjchem.org

Scope and Research Objectives for Scholarly Investigation

Contemporary research on this compound and its derivatives is driven by a diverse set of objectives. A primary focus remains on its application in organic synthesis. Researchers are continually exploring new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving this compound. sigmaaldrich.com This includes its use in enantioselective synthesis, aiming to produce specific stereoisomers of complex molecules, such as the bioactive marine diterpenes, helioporins C and E. chemicalbook.com

Another significant area of investigation is the development of novel materials. For example, derivatives of cinnamic acid are being explored as alternative plasticizers for polyvinyl chloride (PVC) to address health and environmental concerns associated with traditional phthalate-based plasticizers. researchgate.net Furthermore, the reactivity of cinnamoyl chloride, a closely related derivative, is being harnessed in the synthesis of polymers and other advanced materials. ontosight.ai The therapeutic potential of cinnamoyl derivatives is also a burgeoning field of study, with research into their anti-inflammatory, antimicrobial, and antioxidant properties. nih.govumpr.ac.idnih.gov These investigations often involve the synthesis of new derivatives and their subsequent biological evaluation, aiming to identify novel drug candidates. nih.govanalis.com.my

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl | nih.govfishersci.se |

| Molecular Weight | 152.62 g/mol | chemicalbook.comfishersci.se |

| Appearance | Light yellow to yellow-brown liquid | chemicalbook.comlifechempharma.com |

| Boiling Point | 108 °C at 12 mmHg | sigmaaldrich.comlifechempharma.com |

| Melting Point | -19 °C | sigmaaldrich.com |

| Density | 1.096 g/mL at 25 °C | sigmaaldrich.comlifechempharma.com |

| Flash Point | 79 °C | fishersci.selifechempharma.com |

| Water Solubility | 0.2 g/L at 20 °C | lifechempharma.com |

| Refractive Index | 1.584 at 20 °C | sigmaaldrich.com |

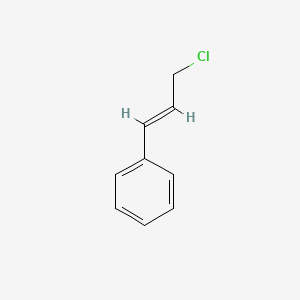

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175315 | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21087-29-6, 2687-12-9 | |

| Record name | Cinnamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-enyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for Cinnamyl Chloride

Established Synthetic Pathways for Cinnamyl Chloride and its Precursors

Traditional methods for synthesizing this compound and its immediate precursors have been well-documented, providing the foundation for chemical production. These pathways, while effective, often present challenges in terms of yield, selectivity, and environmental impact.

Synthesis from Cinnamic Acid Derivatives

A primary route to this compound involves the chemical transformation of cinnamic acid derivatives. Cinnamic acid can be converted to cinnamoyl chloride by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride. nii.ac.jpashdin.comnih.gov This reaction is a standard method for producing acyl chlorides from carboxylic acids. For instance, refluxing cinnamic acid with an excess of thionyl chloride effectively yields cinnamoyl chloride. ashdin.comisca.me The resulting cinnamoyl chloride can then be selectively reduced to cinnamyl alcohol, which in turn is converted to this compound.

Another approach starts from benzaldehyde, which undergoes a Perkin reaction with acetic anhydride (B1165640) to produce cinnamic acid. nii.ac.jp This cinnamic acid is then treated with reagents such as thionyl chloride to afford cinnamoyl chloride in high yields. nii.ac.jp

| Reactant | Reagent | Product | Yield | Reference |

| Cinnamic acid | Thionyl chloride | Cinnamoyl chloride | ~90% | nii.ac.jp |

| Benzaldehyde | Acetic anhydride | Cinnamic acid | - | nii.ac.jp |

Synthesis from Cinnamyl Alcohol

The direct conversion of cinnamyl alcohol to this compound is a widely employed and efficient method. google.com This process typically involves treating cinnamyl alcohol with a chlorinating agent. Thionyl chloride is a common reagent for this transformation, often used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. google.com A notable industrial method involves the direct reaction of cinnamyl alcohol with thionyl chloride under solvent-free conditions, which is presented as a cost-effective and environmentally friendlier approach with increased yield. google.com Yields for this reaction can be quite high, with some methods reporting up to 90.5%. google.com

| Starting Material | Reagent(s) | Yield | Reference |

| Cinnamyl alcohol | Thionyl chloride, Pyridine | 85.5% | google.com |

| Cinnamyl alcohol | Thionyl chloride, Triethylamine | 87.9% | google.com |

| Cinnamyl alcohol | Thionyl chloride, Liquefied ammonia | 90.5% | google.com |

| Cinnamyl alcohol | Thionyl chloride (solvent-free) | High | google.com |

Chloromethylation of Vinylbenzene

Chloromethylation of vinylbenzene (styrene) represents another synthetic route to this compound, though it is often less direct. One of the older methods involves reacting vinylbenzene with formaldehyde (B43269) and hydrogen chloride in the presence of an acid catalyst like nitric acid or resorcinol. google.com This process, however, tends to result in moderate yields, typically around 62-65%, and involves corrosive materials that can pose challenges for industrial-scale production due to equipment corrosion and environmental concerns. google.com

A multi-step synthesis starting from styrene (B11656) has also been reported. This involves the reduction of styrene oxide or related intermediates, followed by chlorination of the resulting alcohol. Another variation is a continuous high-temperature vapor phase process for preparing substituted vinylbenzyl chloride from substituted ethyl toluene, which involves halogenation and subsequent dehydrohalogenation. google.com

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry has seen the development of more sophisticated methods that allow for greater control over the stereochemistry of the final product. These advanced techniques are crucial for the synthesis of complex molecules where specific stereoisomers are required.

Enantioselective Approaches and Asymmetric Synthesis

The development of enantioselective methods for the synthesis of chiral molecules is a major focus in contemporary organic chemistry. For this compound and its derivatives, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have proven to be a powerful tool. By using palladium complexes with chiral ligands, it is possible to achieve high enantiomeric excess (ee). The selection of the chiral ligand is critical to the success of these reactions.

This compound itself has been utilized in the enantioselective total synthesis of bioactive marine diterpenes like helioporins C and E. scientificlabs.iethermofisher.com Furthermore, enantioselective dihalogenation reactions of cinnamyl alcohols have been developed, providing access to chiral dihalides which can be further transformed into a variety of halogenated natural products. These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the halogenation step. A concise asymmetric synthesis of the potent enkephalinase inhibitor Kelatorphan has also been achieved, featuring an asymmetric carbon-carbon bond formation as a key step. tandfonline.com

Diastereoselective Synthesis of Cyclopropane (B1198618) Derivatives from this compound Precursors

This compound and its derivatives serve as valuable precursors for the diastereoselective synthesis of cyclopropanes. A notable advancement in this area is the use of visible light photocatalysis. nih.gov This method allows for the highly diastereoselective isomerization of acyclic cinnamyl chlorides to form anti-chloro-cyclopropanes. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. nih.govresearchgate.net This photocatalytic approach involves an energy transfer from a photocatalyst to the this compound substrate, leading to a cycloisomerization to the strained cyclopropane product. nih.gov The reaction has been shown to be stereoconvergent, meaning that a mixture of E and Z isomers of the starting this compound can yield the anti-cyclopropane product with high diastereoselectivity. researchgate.net

| Precursor | Method | Product | Selectivity | Reference |

| Cinnamyl chlorides | Visible light photocatalysis | anti-chloro-cyclopropanes | High diastereoselectivity | nih.govresearchgate.net |

| Cinnamyl chlorides (E/Z mixture) | Visible light photocatalysis | anti-chloro-cyclopropane | High diastereoselectivity (stereoconvergent) | researchgate.net |

Optimization of Reaction Conditions and Catalyst Selection in Stereoselective Syntheses

The stereoselective synthesis involving this compound and its derivatives is a field of intensive research, driven by the need for enantiomerically pure compounds in various applications. Optimization of reaction conditions and the careful selection of catalysts are paramount to achieving high yields and stereoselectivity.

Rhodium-based catalysts have been prominent in these efforts. Planar chiral rhodium catalysts, often built on an indenyl or cyclopentadienyl (B1206354) (Cp) core, are effective for various stereoselective transformations. nih.gov For instance, in the allylic substitution of this compound derivatives, a planar chiral Rh(I) catalyst demonstrated high efficiency. nih.gov Enantioselective etherification of cinnamyl chlorides was achieved with yields up to 99% and enantiomeric excess (ee) as high as 95%. nih.gov Similarly, the use of sodium carboxylates as nucleophiles resulted in yields up to 99% and 97% ee. nih.gov The synthesis of these complex rhodium catalysts can involve multi-step processes, including the on-metal cyclization of precursors like tert-butyl acetylene. nih.gov

Photocatalysis offers a modern approach to stereoselective reactions. An iridium-based photocatalyst has been successfully used for the diastereoselective isomerization of acyclic cinnamyl chlorides into anti-chloro-cyclopropanes. nih.gov This transformation, activated by visible light, is highly efficient and compatible with a wide array of functional groups, affording products in high yields and diastereoselectivities. nih.gov The process can be enhanced by a nickel co-catalyst, which helps recycle an allyl chloride byproduct. nih.gov Notably, the reaction is stereoconvergent, meaning a mixture of E/Z isomers of the starting this compound can yield the anti-chloro-cyclopropane product with high diastereoselectivity. nih.gov

Palladium catalysts are also pivotal in stereoselective cross-coupling reactions using this compound derivatives. A method for the regio- and stereoselective synthesis of (E)-3,3-diaryl and (E)-3-aryl-3-aryloxy allylamines and allylalcohols starts from trans-cinnamyl chloride. researchgate.net The process involves a bromination/dehydrobromination sequence to produce (E)-3-bromo-3-phenylallyl intermediates with high stereoselectivity (>98%), which then undergo cross-coupling reactions with complete retention of the E-configuration. researchgate.net

The following table summarizes selected catalyst systems and their performance in stereoselective reactions involving this compound derivatives.

Table 1: Catalyst Performance in Stereoselective Syntheses

This table is interactive. Click on the headers to sort the data.

| Catalyst System | Reaction Type | Substrate | Product | Yield | Stereoselectivity | Reference |

| Planar Chiral Rhodium (pS-12c) | Allylic Etherification | This compound Deriv. | Chiral Allylic Ether | up to 99% | up to 95% ee | nih.gov |

| Planar Chiral Rhodium (pS-12c) | Allylic Substitution | This compound Deriv. | Chiral Allylic Carboxylate | up to 99% | up to 97% ee | nih.gov |

| Iridium Photocatalyst with Nickel Co-catalyst | Isomerization / Cyclopropanation | This compound | anti-chloro-cyclopropane | 87% (gram-scale) | High anti-selectivity | nih.gov |

| Palladium-catalyzed | Cross-Coupling | (E)-3-bromo-3-phenylallyl chloride (from this compound) | (E)-3,3-diaryl allyl compounds | Good to Excellent | >98% (E-retention) | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for synthesizing this compound. These approaches focus on minimizing waste, avoiding hazardous materials, and improving energy efficiency.

A key area of development is the move towards solvent-free reactions. One such industrial method involves the direct reaction of cinnamyl alcohol with thionyl chloride without any solvent. google.com This process is not only simpler and more cost-effective but also significantly reduces environmental impact by eliminating organic solvent waste. google.comtandfonline.com A crucial feature of this method is the integration of a tail gas absorption apparatus, which uses an alkaline solution to neutralize the toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases produced, preventing their release into the atmosphere. google.com This approach achieves a high yield of 90.5%.

Photocatalysis also represents an eco-friendly synthetic procedure. rsc.org Photo-activated cross-linking polymerizations using cinnamyl derivatives, for example, can proceed without the need for heating or solvents, thereby reducing energy consumption and waste. rsc.org The photocatalytic isomerization of cinnamyl chlorides to cyclopropanes is another example that operates under mild conditions using visible light, enhancing its environmental profile. nih.gov

Alternative multi-step syntheses have also been explored to avoid harsh reagents. One such route starts from styrene, involving reduction of a styrene oxide intermediate followed by chlorination with thionyl chloride in dichloromethane (B109758). While this method uses a chlorinated solvent, it circumvents more corrosive reagents associated with older methods like the chloromethylation of vinylbenzene.

The choice of reagents and solvents is critical for the sustainability of a chemical process. Research into greener alternatives for this compound synthesis and its subsequent reactions has yielded promising results.

Enzymatic catalysis offers a highly specific and green alternative to traditional chemical methods. Lipase-catalyzed transesterification has been investigated for the synthesis of cinnamyl derivatives. Although this specific example is for transesterification, it points to the potential of enzyme-based routes which operate under mild conditions (e.g., 30–50°C) and can be performed solvent-free.

The use of Deep Eutectic Solvents (DESs) is another innovative green chemistry strategy. DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and can be recyclable. In one study, the Barbier allylation of acetophenone (B1666503) with this compound was successfully carried out in a DES composed of acetylcholine (B1216132) chloride and acetamide, mediated by indium. mdpi.com The DES could be recycled multiple times, making the process more sustainable. mdpi.com

Replacing hazardous solvents with more benign alternatives is a fundamental green chemistry principle. For the synthesis of cinnamate (B1238496) esters, which often involves a cinnamoyl chloride intermediate, acetonitrile (B52724) has been used as a preferable alternative to chlorinated solvents like dichloromethane or hazardous solvents like dimethylformamide (DMF). researchgate.net Similarly, the amidation of cinnamic acid can be achieved in water, a benign solvent, by first forming an anhydride with isobutyl chloroformate. beilstein-journals.org

Furthermore, utilizing abundant and non-toxic C1 sources like carbon dioxide (CO₂) is a key goal. The electrocarboxylation of this compound with CO₂ to produce β,γ-unsaturated carboxylic acids is an example of such an approach. This method avoids the large quantities of waste generated by traditional routes that use organometallic reagents. rsc.org

Table 2: Green Chemistry Strategies in this compound Synthesis and Reactions

This table is interactive. Click on the headers to sort the data.

| Green Approach | Specific Method | Key Advantages | Reference |

| Solvent-Free Synthesis | Reaction of cinnamyl alcohol with thionyl chloride | No organic solvent waste, high yield (90.5%), reduced cost | google.com |

| Waste Gas Neutralization | Absorption of HCl and SO₂ in alkaline water | Prevents air pollution, environmentally friendly | google.com |

| Enzymatic Catalysis | Lipase-catalyzed reactions | Mild conditions, potential for solvent-free operation, high selectivity | |

| Sustainable Solvents | Use of Deep Eutectic Solvents (e.g., Acetylcholine chloride/acetamide) | Lower toxicity, recyclability | mdpi.com |

| Sustainable Solvents | Use of Acetonitrile instead of chlorinated solvents | "Usable" green solvent, avoids more hazardous options like DMF | researchgate.net |

| Photocatalysis | Visible-light-induced isomerization of this compound | Mild conditions, no heating required, reduced energy consumption | nih.govrsc.org |

| Use of Sustainable Reagents | Electrocarboxylation with CO₂ | Utilizes a C1 source, avoids waste from stoichiometric organometallic reagents | rsc.org |

Reaction Mechanisms and Catalytic Transformations of Cinnamyl Chloride

Nucleophilic Substitution Reactions Involving the Allylic Chlorine

The presence of a chlorine atom at the allylic position makes cinnamyl chloride highly reactive towards nucleophilic substitution. cymitquimica.com

The solvolysis of this compound can proceed through different mechanistic pathways, including SN1, SN2, and addition-elimination, depending on the reaction conditions.

SN1 Mechanism: In highly ionizing solvents, this compound can undergo solvolysis via a loose SN1 mechanism. This pathway involves the formation of a resonance-stabilized carbocation intermediate. semanticscholar.org The rate of this unimolecular reaction is primarily dependent on the concentration of the this compound. savemyexams.com

SN2 Mechanism: In less ionizing, more nucleophilic solvents, a bimolecular SN2 mechanism is favored. orientjchem.orgorientjchem.org This one-step process involves the direct attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. savemyexams.com The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile. savemyexams.com

Addition-Elimination Pathway: While more commonly associated with acyl chlorides, an addition-elimination mechanism has also been considered for this compound under certain conditions. orientjchem.orgorientjchem.org This pathway involves the initial addition of the nucleophile to the carbon-carbon double bond, followed by the elimination of the chloride ion. chemguide.co.uk

The competition between these pathways is influenced by factors such as solvent polarity, nucleophile strength, and the presence of catalysts.

The solvent plays a critical role in the solvolysis of this compound by influencing the reaction rate and mechanism.

Solvent Polarity: The rate of solvolysis of this compound is significantly affected by the ionizing power of the solvent. semanticscholar.org Studies have shown that the reaction rate increases with increasing solvent polarity. For instance, the solvolysis is faster in aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) compared to aqueous ethanol (B145695) or methanol. semanticscholar.org

Hydrogen Bonding: Hydrogen bonding by the solvent can stabilize the transition state, particularly in SN2 and addition-elimination reactions. orientjchem.org In aqueous solvent mixtures, water molecules can act as a general base, assisting in the deprotonation of the nucleophile in the transition state. orientjchem.org The ability of solvents like dimethyl sulfoxide (B87167) (DMSO) to form strong hydrogen bonds can lead to a significant increase in the hydrolysis rate by generating a more potent nucleophile (OH-) from water. orientjchem.org

The following table displays the specific rate constants for the solvolysis of this compound in various aqueous solvent systems, illustrating the impact of the solvent environment.

| Solvent System | Specific Rate Constant (k x 105 s-1) at 25.0°C |

| 80% Ethanol | 1.23 |

| 90% Methanol | 0.98 |

| 50% TFE | 4.56 |

| 70% TFE-30% EtOH | 3.21 |

| Data sourced from research on the solvolysis of this compound. |

Electrophilic catalysts can significantly enhance the rate of solvolysis of this compound. For instance, the isomerization of 1-phenylallyl chloride to this compound is substantially accelerated by the presence of lithium perchlorate (B79767) in ether. annualreviews.org This rate enhancement is attributed to the stabilization of the carbocation intermediate by the electrophilic catalyst. annualreviews.org

Similarly, mercuric chloride has been shown to catalyze the solvolysis of related compounds like cinnamoyl chloride. orientjchem.org While not directly involved in the rate-determining step, the catalyst is believed to increase the solvation of the transition state and facilitate the departure of the leaving group. orientjchem.org

Influence of Solvent Polarity and Hydrogen Bonding on Solvolysis

Cross-Coupling Reactions of this compound

This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in promoting cross-coupling reactions involving this compound. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

A notable example is the palladium-catalyzed cross-coupling of this compound with organogold(I) phosphanes. rsc.orgrsc.orgsyncatmeth.es This reaction proceeds regioselectively to afford the α-substitution product in moderate to high yields. rsc.orgrsc.orgsyncatmeth.es The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. rsc.orgrsc.orgsyncatmeth.es

Studies have demonstrated that aryl and alkenylgold(I) phosphanes react efficiently with allylic electrophiles, including this compound. rsc.orgrsc.orgsyncatmeth.es When a chiral, enantiopure secondary acetate (B1210297) is used as the electrophile, the cross-coupling product is obtained with a complete inversion of stereochemistry, highlighting the stereospecific nature of this transformation. rsc.orgrsc.org These findings underscore the utility of organogold reagents in palladium-catalyzed cross-coupling reactions. rsc.org

Buchwald-Hartwig Cross-Coupling Reactions

Mechanistic Studies of Palladium-Catalyzed Carbonylation

The palladium-catalyzed carbonylation of this compound has been shown to proceed through different mechanisms depending on the reaction conditions. researchgate.net At low pressures, an associative mechanism is observed. researchgate.net Conversely, at high pressures or in the presence of excess ligand, an insertion mechanism becomes dominant. researchgate.net The general mechanism for palladium-catalyzed carbonylation reactions typically involves the oxidative addition of a Pd(0) species to the organic halide, followed by CO coordination and insertion to form an acyl-palladium complex. scielo.br This intermediate is then attacked by a nucleophile, leading to the final carbonylated product and regeneration of the Pd(0) catalyst. scielo.br The development of stable catalyst systems is crucial, as the formation of palladium black can be a significant drawback, often necessitating high catalyst loadings. nih.gov

SCS-Pincer Palladium(II)-Catalyzed Tandem Reactions

SCS-pincer palladium(II) complexes have been synthesized and utilized as catalysts in the tandem stannylation/electrophilic allylic substitution of this compound. researchgate.netnih.govuu.nl This reaction involves the initial stannylation of this compound with hexamethylditin, followed by an electrophilic addition with an aldehyde, such as 4-nitrobenzaldehyde, to produce homoallylic alcohols. researchgate.netnih.gov Mechanistic studies have provided insight into the catalytic behavior of these pincer complexes, including the potential involvement of Pd(0) species during the reaction. researchgate.netnih.gov These investigations have led to the optimization of reaction conditions, enabling the recycling and reuse of the pincer catalysts. researchgate.netnih.gov

Photochemical and Photoredox Catalysis

Recent advancements have demonstrated the utility of photochemical methods in transforming this compound.

Photocatalytic Isomerization to Cyclopropanes

A notable application of photoredox catalysis is the diastereoselective isomerization of acyclic cinnamyl chlorides into strained cyclopropane (B1198618) structures. nih.govacs.orgresearchgate.net This thermodynamically unfavorable process is achieved using a visible-light-activated iridium photocatalyst. nih.govacs.orgresearchgate.net Experimental and computational studies suggest a mechanism involving energy transfer from the excited photocatalyst to the this compound substrate. nih.govacs.orgresearchgate.net This leads to the homolytic cleavage of the carbon-chlorine bond, forming a triplet 1,3-diradical intermediate after the migration of the chlorine radical. nih.govacs.orgresearchgate.net Subsequent intersystem crossing and ring-closing steps yield the desired chloro-cyclopropane product with high diastereoselectivity. nih.govacs.orgresearchgate.net The efficiency of this process can be enhanced by the addition of a nickel co-catalyst, which serves to recycle an allyl chloride byproduct. nih.govacs.orgresearchgate.net The reaction is also stereoconvergent, meaning a mixture of E/Z isomers of this compound can produce the anti-chloro-cyclopropane product with high diastereoselectivity. acs.orgresearchgate.net

Table 3: Key Features of Photocatalytic Isomerization of this compound

| Catalyst System | Reactant | Product | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Iridium photocatalyst | This compound | anti-chloro-cyclopropane | Energy transfer, C-Cl homolytic cleavage, triplet 1,3-diradical formation, intersystem crossing, ring-closing | nih.govacs.orgresearchgate.net |

Mechanistic Insights into Photoredox Catalysis

The photochemical transformation of this compound can be initiated through energy transfer from a photocatalyst. nih.govbeilstein-journals.org Studies utilizing iridium-based photocatalysts and visible light have provided experimental and computational evidence for a mechanism that does not involve an electron transfer pathway but rather an energy transfer process. nih.govacs.org Upon irradiation, the photocatalyst, such as an Ir(III) complex, is excited to a higher energy state. This excited state photocatalyst then transfers its energy to the this compound substrate. nih.gov

This energy transfer promotes the this compound to an excited state, which leads to the homolytic cleavage of the carbon-chlorine (C–Cl) bond. acs.org This cleavage results in the formation of a triplet-allyl-pair containing a chlorine radical. nih.gov This intermediate can then proceed down different pathways, including cyclization to form cyclopropane derivatives. nih.govbeilstein-journals.org

Further investigations using organic photocatalysts, such as polyazahelicene (Aza-H), have corroborated the energy transfer mechanism. Laser flash photolysis (LFP) studies revealed that the Aza-H catalyst can function as a triplet sensitizer. beilstein-journals.orguni-mainz.de The triplet-excited Aza-H, formed with a quantum yield of 0.34, has sufficient energy to induce the cyclization of this compound. beilstein-journals.orguni-mainz.de The process is distinct from photoredox cycles that involve single electron transfer (SET) to generate radical ions. beilstein-journals.org Nanosecond transient absorption spectroscopy has been used to differentiate between energy transfer and electron transfer mechanisms, confirming that for certain substrates, electron transfer is the operative pathway, whereas for this compound, energy transfer is favored. nih.gov

Dual Catalyst Systems in Photochemical Transformations

The efficiency and selectivity of photochemical reactions involving this compound can be significantly enhanced through the use of dual catalyst systems. nih.gov This strategy combines a visible-light-absorbing photoredox catalyst with a co-catalyst, often a transition metal complex, to control the reaction pathway. nih.govacs.org

The synergy between the two catalytic cycles allows for transformations that are otherwise difficult to achieve. rsc.org The photoredox catalyst absorbs light energy to generate reactive intermediates from the substrate, while the second catalyst can modulate the reactivity of these intermediates or, as in the case with the nickel co-catalyst, intercept and convert unwanted side products. nih.govacs.org This approach has been applied to a variety of photochemical reactions, demonstrating its potential for creating highly selective and efficient transformations. acs.orgrsc.org

| Entry | Co-catalyst | Conversion of this compound (%) | Yield of Cyclopropane Product (%) | Formation of Branched Byproduct |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | - | Increased | Depressed |

| 2 | [Ir(COD)Cl]₂ | - | Increased | Depressed |

| 3 | Ni(COD)₂ | 100 | 76 | Totally Depressed |

Data sourced from experimental findings on dual catalyst systems. nih.gov

Electrocarboxylation of this compound with CO₂

Electrocarboxylation represents a method for the fixation of carbon dioxide (CO₂) into organic molecules, using electricity to drive the reaction. sciengine.combeilstein-journals.org For this compound, this process typically involves the cathodic reduction of the C-Cl bond to generate a reactive intermediate, which then reacts with CO₂ to form a carboxylate. sciengine.combeilstein-journals.org The general mechanism can proceed through two main routes: the initial reduction of the this compound substrate to a radical anion or carbanion intermediate, which subsequently attacks CO₂, or the reduction of CO₂ to its radical anion which then reacts with the substrate. sciengine.com In the case of organic halides like this compound, the former pathway is common, where a one-electron reduction leads to the cleavage of the halide anion and the formation of a radical. This radical can then undergo a second reduction to a carbanion before reacting with CO₂. beilstein-journals.org This process offers a green and economical route to synthesize β,γ-unsaturated carboxylic acids. sciengine.comrsc.org

Catalyst Development for Electrocarboxylation

The efficiency and selectivity of the electrocarboxylation of this compound are highly dependent on the cathode material and the presence of catalysts. A variety of materials and catalyst systems have been developed to improve this transformation.

One notable development is the synthesis of a silver-encapsulated copper salen complex, denoted as [Cu]@Ag, which functions as an active and reusable cathode. rsc.orgmdpi.com This composite material has demonstrated high efficiency for the electrocarboxylation of this compound. The mechanism involves the reduction of the Cu(II) salen complex to a nucleophilic Cu(I) species at the cathode. sciengine.com This Cu(I) intermediate reacts with this compound to form a Cu(III)-allyl complex, which, after a further single-electron reduction, generates an allylic anion that reacts with CO₂. sciengine.com

Cobalt-based systems have also been effectively employed. nih.gov The combination of cobalt salts, such as Co(OAc)₂, with phosphine (B1218219) ligands under electrochemical conditions provides a method for the carboxylation of allylic chlorides. nih.govresearchgate.net Mechanistic studies using cyclic voltammetry have shown that a cobalt(I) complex is the active species that undergoes oxidative addition with this compound to form a cobalt(III) intermediate, which is central to the catalytic cycle. nih.gov Comparisons between different cathodes, such as pure silver nanoparticles (Ag NPs), [Cu]@Ag, and a cobalt-based equivalent [Co]@Ag, have shown that the [Cu]@Ag cathode exhibits the best catalytic activity, indicated by a more positive reduction potential and higher current density for the reduction of this compound. rsc.org

| Entry | Cathode Material | Yield of Carboxylic Acid (%) | Selectivity for Linear Product (%) |

|---|---|---|---|

| 1 | [Cu]@Ag | 82 | 76 |

| 2 | Ag NPs | 59 | 70 |

| 3 | [Co]@Ag | 63 | 69 |

Data adapted from a comparative study on different cathode materials under optimized conditions. rsc.org

Regioselectivity and Yield Optimization

The regioselectivity is primarily governed by the structure of the allyl anion intermediate formed during the reduction of this compound. rsc.org This anion has negative charge distributed between the α- and γ-carbons relative to the phenyl group. The subsequent reaction with CO₂ at these two positions leads to the different regioisomers. rsc.org In cobalt-catalyzed systems, the choice of ligand can influence the regioselectivity. The use of phosphine ligands generally favors the formation of the linear product. nih.gov

Several reaction parameters can be adjusted to optimize the yield. rsc.orgrsc.org

Supporting Electrolyte: Both the cation and anion of the supporting electrolyte influence the reaction. Tetraethylammonium chloride (TEACl) has been found to be particularly effective, providing high yields. rsc.orgrsc.org

Current Density: The applied current density affects the rate of the reaction and can influence the yield. An optimal density of 8 mA cm⁻² has been reported for the [Cu]@Ag system. mdpi.com

Charge Passed: The total electrical charge passed (measured in Faraday per mole of substrate) directly impacts the conversion. The yield of carboxylic acid increases with charge up to a certain point (e.g., 2.0 F mol⁻¹), after which side reactions like decarboxylation of the product can lead to a decrease in yield. rsc.org

Temperature: Lower temperatures (e.g., 0°C) have been shown to favor higher yields in some systems.

By carefully controlling these conditions, high yields of the desired carboxylic acid products can be achieved. For instance, using a [Cu]@Ag cathode with TEACl electrolyte, a yield of 82% with 76% selectivity for the linear isomer has been reported. rsc.org

| Substrate (this compound Derivative) | Yield of Carboxylic Acid (%) | Regioselectivity (Linear:Branched) |

|---|---|---|

| This compound | 78 | 6:1 |

| 4-Methylthis compound | 65 | 9:1 |

| 4-Methoxythis compound | 61 | 9:1 |

| 4-Chlorothis compound | 76 | 8:1 |

| 2-Chlorothis compound | 75 | >20:1 |

Data sourced from studies on cobalt-catalyzed electroreductive carboxylation. nih.gov

Derivatization and Functionalization of Cinnamyl Chloride for Advanced Materials and Bioactive Compounds

Synthesis of Cinnamyl Esters and Amides

The esterification and amidation of cinnamyl chloride are fundamental transformations that give rise to a diverse range of functional molecules. These reactions typically proceed through the nucleophilic substitution of the chloride by an alcohol or an amine, respectively. In many synthetic procedures, cinnamoyl chloride, which is readily prepared from cinnamic acid, is used interchangeably to achieve the same final amide and ester derivatives. The synthesis of cinnamoyl chloride from cinnamic acid can be achieved by reacting it with thionyl chloride. cmu.ac.thresearchgate.net

Cinnamamide (B152044) derivatives represent a significant class of compounds with a broad spectrum of pharmacological activities. The synthesis of these amides is often achieved by reacting cinnamoyl chloride with various amines. acs.org For instance, N-(substituted) cinnamamides can be prepared by reacting cinnamoyl chloride with the corresponding amine in a suitable solvent like anhydrous dichloromethane (B109758), often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. acs.org A general method for preparing cinnamoyl amides involves the dropwise addition of a cinnamoyl chloride solution to a solution of the desired amine. thieme-connect.com

Research has demonstrated that cinnamamide derivatives exhibit a range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. mdpi.comrsc.orgrsc.orgwikipedia.org The specific activity is often tuned by the nature of the substituent on the amide nitrogen. For example, certain cinnamamide derivatives have shown potential as anticancer agents by interacting with targets like P-glycoprotein. rsc.org Others have been investigated for their antimicrobial activity against various pathogens. cmu.ac.thresearchgate.net The diverse pharmacological profiles are attributed to the cinnamamide scaffold's ability to engage in multiple types of interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets. wikipedia.org

Table 1: Examples of Synthesized Cinnamamide Derivatives and their Reported Pharmacological Activities This table is for illustrative purposes and does not represent an exhaustive list.

| Derivative Name | Amine Reactant | Reported Pharmacological Activity |

| N-(2,6-dimethylphenyl)cinnamamide | 2,6-dimethylaniline | Potential antiviral (DENV) acs.org |

| Cinnamoyl memantine | Memantine | Antifungal (Candida) cmu.ac.th |

| N-(1,1-dimethyl-2-hydroxyethyl)-cinnamamide | 1,1-dimethyl-2-hydroxyethylamine | Potential anti-inflammatory, anticancer researchgate.net |

| 3-Bromo-N-isopropylcinnamamide | Isopropylamine | Not specified thieme-connect.com |

| Cinnamamide derivatives containing 2-aminothiophenes | Substituted 2-aminothiophenes | Antioxidant, Anti-inflammatory researchgate.netrsc.org |

Cinnamate (B1238496) esters are valuable precursors for the synthesis of polymers with unique properties, particularly those that are photosensitive. Poly(vinyl cinnamate), for example, can be prepared by the esterification of polyvinyl alcohol with cinnamoyl chloride in the presence of a base like pyridine (B92270). mdpi.com This process involves the reaction of the hydroxyl groups on the polymer backbone with the acyl chloride, forming the cinnamate ester linkages.

These polymeric cinnamate esters are often photocrosslinkable. rsc.org Upon exposure to ultraviolet light, the cinnamate groups can undergo a [2+2] cycloaddition reaction, leading to the formation of cyclobutane (B1203170) rings between adjacent polymer chains. mdpi.com This crosslinking process renders the polymer insoluble and is a key principle in the formulation of photoresists for photomechanical reproduction. mdpi.compitt.edu The properties of the resulting polymers can be influenced by the nature of the cinnamic acid derivative used and the degree of esterification. For example, starch-cinnamyl ethers, synthesized by reacting starch with this compound, have been developed as bio-based, photo-crosslinkable polymers for potential applications in biodegradable packaging. mdpi.com

Table 2: Synthesis of Cinnamate Esters for Polymeric Applications

| Polymer Name | Reactants | Application |

| Poly(vinyl cinnamate) | Polyvinyl alcohol, Cinnamoyl chloride | Photosensitive material for photoresists mdpi.compitt.edu |

| Starch-cinnamyl ethers | Starch, this compound | Photo-crosslinkable bio-based polymer mdpi.com |

| Soya-based photocrosslinkable polymers | Epoxidized soybean oil, Cinnamic acid | Photocrosslinkable polymer from renewable resources rsc.org |

The conjugation of cinnamic acid with amino acids through ester linkages can yield novel derivatives with potential biological or material properties. One synthetic approach involves a multi-step process where cinnamic acid derivatives are first synthesized and then coupled with amino acid esters. acs.org For instance, novel cinnamoyl-amino acid ester derivatives have been prepared by reacting cinnamic acid derivatives with glycine (B1666218) or L-alanine methyl ester hydrochloride using a triazine-based methodology. acs.org While direct use of this compound is not always cited, the formation of an activated cinnamic acid species, such as an acyl chloride, is a common strategy for forming such ester bonds. cmu.ac.th The resulting compounds combine the structural features of both cinnamic acid and amino acids, opening avenues for new applications.

Cinnamate Esters for Polymeric Applications

Cycloaddition Reactions and Ring System Formation

The carbon-carbon double bond in the cinnamyl group of this compound is reactive in cycloaddition reactions, providing a pathway to complex cyclic and polycyclic structures. These reactions are valuable for generating novel molecular architectures that can be difficult to access through other synthetic routes.

A notable application of this compound in ring formation is the synthesis of strained cyclopropanes. A photocatalytic method has been developed for the diastereoselective isomerization of acyclic cinnamyl chlorides to anti-chloro-cyclopropanes. williams.edu This transformation is an endergonic process that is facilitated by a visible light-activated iridium photocatalyst. williams.edu

The proposed mechanism involves the transfer of energy from the excited photocatalyst to the this compound substrate. williams.edu This leads to the homolytic cleavage of the carbon-chlorine bond, forming a triplet 1,3-diradical intermediate. williams.edu Subsequent intersystem crossing and ring-closing of this intermediate yields the desired cyclopropane (B1198618) product with high diastereoselectivity. williams.edu The reaction conditions are mild and tolerate a wide range of functional groups, making it a synthetically useful method for accessing these strained ring systems. williams.edu

Table 3: Photocatalytic Synthesis of Cyclopropanes from this compound

| Starting Material | Product | Catalyst System | Key Feature |

| This compound | anti-chloro-cyclopropane | Iridium photocatalyst | High diastereoselectivity williams.edu |

| Substituted Cinnamyl chlorides | Substituted anti-chloro-cyclopropanes | Iridium photocatalyst, optional Nickel co-catalyst | Broad functional group compatibility williams.edu |

This compound and its derivatives are valuable precursors for the construction of novel polycyclic and heterocyclic systems through various cycloaddition reactions. These reactions, including [4+2] and [3+2] cycloadditions, allow for the rapid assembly of complex molecular scaffolds.

For example, cinnamyl-derived moieties can participate as components in intramolecular Diels-Alder reactions to form aryltetralin and arylnaphthalene lignan (B3055560) structures. acs.org Cinnamylamides have been shown to undergo intramolecular [2+2] and [4+2] cycloaddition reactions to yield cyclobutane-fused pyrrolidines and tetrahydrobenz[f]isoindolines, respectively, depending on the reaction conditions and substituents. rsc.org

Furthermore, this compound itself can be used to introduce the cinnamyl group onto a molecule, which then undergoes a subsequent cycloaddition. For instance, 3-cinnamyloxy-1H-pyrazole-4-carbaldehyde, prepared by the alkylation of the corresponding hydroxypyrazole with this compound, can be converted to an aldoxime. This intermediate then undergoes an intramolecular nitrile oxide cycloaddition (INOC) to form a novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] acs.orgoxazole ring system. In other work, palladium-catalyzed cyclocarbonylation of cinnamyl compounds has been used to synthesize 1-naphthol (B170400) derivatives. These examples highlight the utility of this compound as a building block for accessing a diverse range of complex polycyclic structures.

Synthesis of Strained Cyclopropanes

Polymerization and Materials Science Applications

This compound serves as a versatile building block in materials science, primarily due to the reactive nature of its allylic chloride and the photoactive properties of the cinnamyl group. Its derivatives have been instrumental in the development of advanced materials, including smart polymers that respond to external stimuli like light. starskychemical.com

Photo-crosslinkable Starch Cinnamyl Ethers

A significant application of this compound in materials science is the synthesis of photo-crosslinkable starch cinnamyl ethers. These bio-inspired polymers are created by reacting starch with this compound in the presence of a base, such as sodium hydroxide (B78521). rsc.orgrsc.orgrsc.orgnih.gov This process introduces cinnamyl functional groups onto the starch backbone, creating a novel starch-based ether. rsc.orgrsc.orgrsc.orgnih.gov

The synthesis involves dissolving starch in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of sodium hydroxide and then this compound. rsc.org The degree of substitution (DS), which represents the average number of cinnamyl groups attached to each anhydroglucose (B10753087) unit (AGU) of the starch, can be controlled by varying the molar ratios of the reactants. rsc.orgrsc.orgrsc.org Research has shown that different molar equivalents of sodium hydroxide and this compound yield products with DS values ranging from 0.09 to 1.24. rsc.orgrsc.orgrsc.orgnih.gov

The key feature of these starch cinnamyl ethers is their ability to undergo photo-crosslinking. The cinnamyl moieties can undergo a [2+2] cycloaddition reaction when exposed to UV light, typically at a wavelength of 254 nm, without the need for a photoinitiator. rsc.org This photodimerization of the double bonds in the cinnamyl groups leads to the formation of a cross-linked polymer network. rsc.orgrsc.orgrsc.orgnih.gov This photo-catalyzed reaction is considered an environmentally friendly process as it avoids the need for heat or additional solvents. rsc.org

The properties of the resulting material are influenced by the DS. For instance, starch-cinnamyl ethers with a low DS of 0.09 have been found to be water-soluble. rsc.orgrsc.orgrsc.orgnih.gov This solubility allows for the formation of transparent and homogeneous films through solvent casting methods. rsc.orgrsc.org These films have potential applications as biodegradable packaging materials. rsc.orgrsc.orgnih.gov The formation of the ether linkage and the subsequent photo-induced cycloaddition have been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, as well as through thermogravimetric analysis (TGA) and X-ray diffraction (XRD). rsc.orgrsc.orgrsc.orgnih.gov

Table 1: Synthesis and Properties of Photo-crosslinkable Starch Cinnamyl Ethers

| Sample ID | Molar Ratio (this compound/AGU) | Degree of Substitution (DS)¹ | Key Property | Potential Application | Source(s) |

|---|---|---|---|---|---|

| CS1 | 0.2 | 0.09 | Water-soluble | Transparent, biodegradable films for packaging | rsc.org, rsc.org, rsc.org |

| CS2 | 1.0 | 0.85 | Photo-crosslinkable | Advanced bio-inspired polymers | rsc.org |

| CS3 | 4.5 | 1.24 | High degree of functionalization | Smart materials | rsc.org |

¹Determined by liquid-phase Nuclear Magnetic Resonance (NMR). rsc.orgrsc.orgrsc.org

Cinnamic Acid Derivatives as Plasticizers for Polymers

In the realm of polymer modification, derivatives of cinnamic acid, which can be synthesized from cinnamyl precursors, are being investigated as sustainable alternatives to conventional plasticizers. mdpi.comresearcher.liferesearchgate.netnih.gov Phthalate-based plasticizers, while widely used in polymers like polyvinyl chloride (PVC), have raised health and environmental concerns, prompting the search for safer, bio-based options. mdpi.comresearcher.liferesearchgate.netnih.gov

Recent research has explored various esters of cinnamic acid for their potential to plasticize PVC. mdpi.com These studies evaluate the compatibility of the cinnamate plasticizers with the PVC matrix and their effect on the material's mechanical and thermal properties. mdpi.comresearcher.liferesearchgate.netnih.gov The incorporation of cinnamic acid derivatives has been shown to significantly improve the ductility and elongation at break of PVC films compared to unplasticized PVC. mdpi.comresearcher.liferesearchgate.netnih.gov

Furthermore, these bio-based plasticizers effectively lower the glass transition temperature (Tg) and storage modulus of the PVC, which enhances the material's flexibility and reduces its brittleness. mdpi.comresearcher.liferesearchgate.netnih.gov While a slight decrease in the onset degradation temperature has been observed, it does not hinder the industrial processing of PVC plastisols at typical temperatures. mdpi.comresearcher.liferesearchgate.netnih.gov The resulting plasticized films also exhibit high transparency with low absorption of UV and visible light, making them suitable for applications where clarity is required. mdpi.comresearcher.liferesearchgate.netnih.gov Atomic force microscopy has revealed that the plasticized films have a compacted and homogeneous surface structure, indicating good film quality. mdpi.comresearcher.lifenih.gov

The research highlights that cinnamic acid derivatives offer substantial mechanical and structural benefits as PVC plasticizers, contributing to the development of more environmentally sustainable PVC formulations with enhanced performance. mdpi.comresearcher.liferesearchgate.netnih.gov

Table 2: Investigated Cinnamic Acid Derivatives as PVC Plasticizers

| Compound Name | Chemical Structure | Key Findings | Source(s) |

|---|---|---|---|

| Methyl trans-cinnamate | C₁₀H₁₀O₂ | Evaluated for plasticizing potential. | mdpi.com |

| Ethyl cinnamate | C₁₁H₁₂O₂ | Addressed as an environmentally friendly plasticizer for PVC. | mdpi.com |

| Isobutyl cinnamate | C₁₃H₁₆O₂ | Studied for its effect on PVC ductility. | mdpi.com |

| Allyl cinnamate | C₁₂H₁₂O₂ | Investigated as a potential alternative to phthalates. | mdpi.com |

| Cinnamyl cinnamate | C₁₈H₁₆O₂ | Enhanced flexibility and reduced brittleness in PVC. | mdpi.com |

| Cinnamyl isobutyrate | C₁₃H₁₆O₂ | Contributed to improved mechanical and structural benefits. | mdpi.com |

| Benzyl cinnamate | C₁₆H₁₄O₂ | Showed good compatibility with the PVC matrix. | mdpi.com |

Computational Chemistry and Theoretical Studies of Cinnamyl Chloride

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical calculations are instrumental in mapping out the potential energy surfaces of reactions involving cinnamyl chloride. These calculations help in understanding the electronic structure changes, identifying transient intermediates, and determining the energetic feasibility of various reaction pathways.

Density Functional Theory (DFT) has become a primary method for investigating the reaction mechanisms of this compound. nih.govresearchgate.netrsc.orgrsc.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems.

DFT calculations have been employed to elucidate the mechanism of the photocatalyzed diastereoselective isomerization of cinnamyl chlorides into cyclopropanes. nih.gov These studies propose a mechanism where the this compound substrate is activated by energy transfer from an iridium photocatalyst. This leads to the homolytic cleavage of the carbon-chlorine bond, forming a triplet 1,3-diradical intermediate, which then undergoes ring-closing to yield the cyclopropane (B1198618) product. nih.gov

In the context of palladium-catalyzed reactions, DFT has been used to study the alkoxycarbonylation of this compound. researchgate.net These theoretical investigations examine different potential pathways, such as the "hydride" and "alkoxy" pathways, by calculating the structures and energies of their respective intermediates and transition states. researchgate.net For instance, in the iridium-catalyzed formation of allylic carbamates, DFT calculations showed that the reaction proceeds via the formation of an iridium-allyl intermediate, followed by a nucleophilic attack. acs.org

Furthermore, DFT methods, specifically using the B3LYP/6-31+G(d,p) level of theory, have been applied to calculate the energies of different product isomers in the electrocarboxylation of this compound, helping to explain the observed regioselectivity. rsc.orgrsc.org The calculations demonstrated that the β,γ-unsaturated carboxylic acid product is energetically more stable than its α,β-unsaturated counterpart. rsc.orgrsc.org

A summary of representative DFT studies on reactions involving this compound is presented below.

| Reaction | Catalyst/Conditions | DFT Functional/Basis Set | Key Findings | Reference |

| Photocatalytic Isomerization | Iridium photocatalyst / Blue LED | uM06-2X and DLPNO | Energy transfer from catalyst leads to C-Cl homolytic cleavage and formation of a triplet diradical intermediate. | nih.gov |

| Electrocarboxylation | [Cu]@Ag composite cathode | B3LYP/6-31+G(d,p) | Calculated product energies explain the observed regioselectivity, with the β,γ-unsaturated acid being more stable. | rsc.orgrsc.org |

| Iridium-Catalyzed Carbamate Formation | Iridium complex / DABCO | Not specified | The mechanism involves the formation of an iridium-allyl species, with the rate-determining step differing for the (R)- and (S)-pathways. | acs.org |

| Palladium-Catalyzed Alkoxycarbonylation | Palladium complex | B3LYP/def2-SVP & B3LYP/def2-TZVP | Two mechanisms, associative and insertion, are at play depending on reaction conditions. The study examined hydride and alkoxy pathways. | researchgate.net |

Table 1: Overview of DFT Studies on this compound Reaction Mechanisms.

The analysis of transition states (TS) and the calculation of activation energy barriers are crucial for understanding reaction kinetics and selectivity. A true transition state on the potential energy surface corresponds to a first-order saddle point, which is confirmed by a frequency analysis that yields exactly one imaginary frequency. github.io

For the iridium-catalyzed formation of allyl carbamates from this compound, a detailed analysis of isomeric transition states was conducted. acs.org This analysis revealed that the rate-determining step, and thus the highest energy barrier, differed for the pathways leading to the (R)- and (S)-enantiomers of the product. acs.org The oxidative addition of this compound (TSAB) was the rate-determining step for one pathway, while the nucleophilic attack (TSBC) was rate-determining for the other. acs.org

The accuracy of calculated energy barriers can be improved by using higher-level ab initio methods, such as DLPNO-CCSD(T), to correct the electronic energies obtained from DFT calculations, which are known to be less reliable for transition states. faccts.de

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) | Significance | Reference |

| Photocatalyzed Isomerization (Triplet Path) | TS-1a3'-143' | ~6 | Feasible pathway for C-Cl bond homolysis. | nih.gov |

| Photocatalyzed Isomerization (Radical Cyclization) | TS11-2a and TS11-4a | >30 | Rules out the formation of cyclopropane from dichloro intermediates. | nih.gov |

| Solvolysis in Aqueous Acetone | SN2 Transition State | Not specified | Catalysis by mercuric chloride lowers the enthalpy and free energy of activation by stabilizing the transition state. | orientjchem.org |

Table 2: Selected Transition State Energy Barriers for this compound Reactions.

Density Functional Theory (DFT) Studies

Molecular Docking and Binding Affinity Studies of Derivatives

While quantum mechanics is used to study reactivity, molecular docking is a computational technique employed to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used for derivatives of this compound, such as cinnamoyl and cinnamic acid derivatives, to understand their biological activity and to screen for potential drug candidates. analis.com.myderpharmachemica.com

Molecular docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues in a protein's binding site. derpharmachemica.com These insights are fundamental to understanding the mechanism of action and developing structure-activity relationships (SAR).

For instance, molecular docking of cinnamoyl urea (B33335) derivatives with the protein tubulin showed that these compounds could inhibit cell mitosis by binding to the mitotic spindle. derpharmachemica.com The study identified key interactions with amino acid residues of the tubulin molecule, suggesting their potential as antitumor agents. derpharmachemica.com Similarly, cinnamoylated cytidine (B196190) derivatives were docked against microbial enzymes like Bacillus cereus tubulin-like protein TubZ and Aspergillus flavus dihydrofolate reductase to predict their mode of action. nih.gov The SAR study indicated that combining the ribose moiety with certain acyl chains enhanced the antimicrobial effects. nih.gov

In a study on cinnamic acid derivatives synthesized from cinnamoyl chloride, docking against the DENV-2 NS2B/NS3 protease revealed that the most active compound fits into an allosteric pocket. analis.com.my The key interactions identified included van der Waals forces, C-H bonding, and various pi interactions (π-cation, π-lone pair, π-π T-shaped, and π-alkyl). analis.com.my Another study on larvicidal cinnamic acid derivatives identified potential molecular targets in Aedes aegypti and used docking to analyze the binding modes, revealing multiple potential binding orientations for the most active compound within the target proteins. mdpi.com

| Derivative Class | Protein Target | Key Interactions | SAR Insights | Reference |

| Cinnamic Acid Derivatives | DENV-2 NS2B/NS3 Protease | van der Waals, C-H bond, π-cation, π-lone pair, π-π T-shaped, π-alkyl | Not specified | analis.com.my |

| Cinnamoyl Ureas | Tubulin | Interactions with amino acids MSE137, ACO 201, MSE148 | Not specified | derpharmachemica.com |

| Cinnamoylated Cytidine Derivatives | Tubulin-like protein TubZ, Dihydrofolate reductase | Not specified | Ribose moiety combined with acyl chains enhances antimicrobial activity. | nih.gov |

| Cinnamic Acid Esters | Various Aedes aegypti proteins | Not specified | Medium substituted alkyl chains (butyl, pentyl, hexyl) showed high larvicidal activity. | mdpi.com |

Table 3: Summary of Ligand-Protein Interaction Studies for this compound Derivatives.

In silico screening, or virtual screening, is a computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach has been applied to find bioactive analogues derived from the cinnamyl scaffold.

Studies have utilized in silico screening to investigate the potential of cinnamic acid derivatives against various diseases. For example, six synthesized cinnamic acid derivatives were screened via molecular docking to assess their binding affinity to the DENV-2 NS2B/NS3 protease, identifying one compound with the highest affinity. analis.com.my In another effort, computational target fishing using multiple servers was employed to identify potential biological targets for a series of cinnamic acid derivatives related to cancer cell regulation. researchgate.net

The bioactive compounds found in cinnamon have also been the subject of in silico screening. One study screened 60 ligands from cinnamon bark virtually to identify potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. undip.ac.idresearchgate.net The analysis of binding energy and interactions showed that 12 of the 15 tested ligands had potential as AChE inhibitors. undip.ac.id Such studies demonstrate the power of computational methods to rapidly identify promising lead compounds from natural or synthetic libraries for further experimental validation. researchgate.netmdpi.com

Environmental Fate and Safety Considerations in Research Settings

Environmental Degradation Pathways and Persistence

The environmental fate of cinnamyl chloride is governed by both biotic and abiotic processes. While some safety data sheets suggest that persistence is unlikely, specific experimental data on its biodegradation and photolysis are limited in publicly available literature. fishersci.comcapotchem.cnechemi.com

Aerobic and Anaerobic Transformation in Soils and Aquatic Systems

Biodegradation is a key process by which microorganisms break down organic substances. This can occur aerobically (with oxygen) or anaerobically (without oxygen). However, specific studies detailing the aerobic and anaerobic transformation of this compound in soils and aquatic systems are not readily found in the reviewed scientific literature. capotchem.cnechemi.com Safety Data Sheets for this compound frequently state that there is "no data available" for its persistence, degradability, and bioaccumulative potential. capotchem.cnechemi.com While it is suggested that persistence is unlikely, this is not typically supported by specific degradation half-life data. fishersci.com The log-octanol/water partition coefficient (log Pow) is reported as 3.3, which may suggest some potential for bioaccumulation, although one source indicates bioaccumulation is unlikely. fishersci.com

Due to its low water solubility and volatility, its mobility in soil is considered to be low, with evaporation from surfaces being a likely process. fishersci.com

Photolytic Degradation in Aqueous Systems

Photolytic degradation involves the breakdown of a chemical by light. Specific research on the direct photolysis of this compound in aqueous systems is limited. However, studies on related compounds provide some insight into potential transformation pathways.

One significant abiotic degradation pathway for this compound in water is hydrolysis (solvolysis), a reaction where water acts as a nucleophile. askfilo.com The SN1 solvolysis of this compound in water leads to the formation of two primary structurally isomeric products: cinnamyl alcohol and 3-phenyl-2-propen-1-ol. askfilo.com

Research on the photodegradation of the related compound, cinnamyl alcohol, shows it can be completely degraded under UV irradiation. researchgate.net The main photodegradation products identified in that study were cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene, formed through reactions with reactive oxygen species like superoxide (B77818) radicals (O₂•–), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). researchgate.net Another study on the photocatalytic destruction of cinnamic acid and cinnamyl alcohol noted that the presence of chloride ions in the water could lead to the formation of chlorinated byproducts, such as 2-chloroacetophenone, through reactions involving chlorine radicals. nih.gov This suggests that if this compound were to degrade into these precursors, further complex chlorinated compounds could potentially form.

Laboratory Safety Protocols and Handling

In a research setting, this compound must be handled with stringent safety protocols due to its hazardous properties. It is classified as a combustible liquid that is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. fishersci.comechemi.com It may also cause respiratory irritation and allergic skin reactions. fishersci.com

Safe Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area. capotchem.cn

Table 1: Recommended Storage Conditions for this compound

| Parameter | Condition | Source(s) |

|---|---|---|

| Temperature | Keep refrigerated; Recommended 2-8°C. | |

| Atmosphere | Store away from moisture. | orientjchem.org |

| Container | Keep container tightly closed. | capotchem.cn |

| Location | Store in a dry, cool, well-ventilated place. | capotchem.cn |

| Specific Area | Corrosives area. | |

This compound is incompatible with several classes of substances and conditions that must be avoided.

Table 2: Incompatible Materials and Conditions for this compound

| Class | Examples | Source(s) |

|---|---|---|

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols. | orientjchem.org |

| Conditions to Avoid | Ignition sources, excess heat, exposure to moist air or water. | fishersci.comorientjchem.org |

Emergency Procedures and Waste Disposal

Clear and accessible emergency procedures are mandatory in any laboratory handling this compound.

Table 3: Emergency First Aid Procedures for this compound Exposure

| Exposure Route | Procedure | Source(s) |

|---|---|---|

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get emergency medical help immediately. | fishersci.com |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get immediate medical advice/attention. Wash contaminated clothing before reuse. | fishersci.com |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | fishersci.com |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | fishersci.com |

In case of a fire, appropriate extinguishing media should be used.

Table 4: Fire-Fighting Measures for this compound

| Measure | Recommendation | Source(s) |

|---|---|---|

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. | capotchem.cnorientjchem.org |